molecular formula C16H20N6OS B11061225 N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide

N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide

Cat. No.: B11061225
M. Wt: 344.4 g/mol
InChI Key: LVEZYWKZFHWOAR-UHFFFAOYSA-N
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Description

N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide typically involves multiple steps. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The thiazole and tetrazole moieties interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, the compound has been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide is unique due to its combination of adamantyl, thiazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H20N6OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-(2-adamantyl)-1,3-thiazol-2-yl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C16H20N6OS/c23-14(7-22-8-18-20-21-22)19-16-17-6-13(24-16)15-11-2-9-1-10(4-11)5-12(15)3-9/h6,8-12,15H,1-5,7H2,(H,17,19,23)

InChI Key

LVEZYWKZFHWOAR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CN=C(S4)NC(=O)CN5C=NN=N5

Origin of Product

United States

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